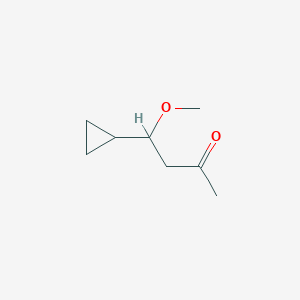

4-Cyclopropyl-4-methoxybutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

59939-10-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-cyclopropyl-4-methoxybutan-2-one |

InChI |

InChI=1S/C8H14O2/c1-6(9)5-8(10-2)7-3-4-7/h7-8H,3-5H2,1-2H3 |

InChI Key |

KGVRLYSFBSDXFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1CC1)OC |

Origin of Product |

United States |

The Significance of Cyclopropyl Moieties in Contemporary Chemical Structures

The cyclopropyl (B3062369) group, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain results in unique bonding characteristics, with carbon-carbon bonds exhibiting a higher degree of p-character than typical alkanes. This endows the cyclopropyl ring with electronic properties that can mimic those of a double bond, allowing for conjugation with adjacent π-systems. In the context of medicinal chemistry and materials science, the incorporation of a cyclopropyl moiety can profoundly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Its compact size and defined stereochemistry make it a valuable tool for probing the spatial requirements of enzyme active sites and receptors.

The Role of Alkoxy Functionalities in Molecular Design and Synthesis

Alkoxy groups (R-O-), such as the methoxy (B1213986) group in the target molecule, are fundamental building blocks in organic synthesis and play a crucial role in molecular design. The oxygen atom of an alkoxy group can act as a hydrogen bond acceptor, influencing the solubility and intermolecular interactions of a compound. Furthermore, the electronic nature of the alkoxy group, whether electron-donating or -withdrawing, can modulate the reactivity of nearby functional groups. In drug design, the introduction of alkoxy groups can improve a molecule's pharmacokinetic profile by altering its lipophilicity and metabolic pathways. google.com Synthetically, alkoxy groups can serve as protecting groups or direct the stereochemical outcome of reactions.

An Overview of Ketone Chemistry and Its Synthetic Applications

Ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms, are among the most versatile functional groups in organic chemistry. chemicalbook.comsigmaaldrich.com The polarity of the carbonyl bond, with its partial positive charge on the carbon and partial negative charge on the oxygen, makes ketones susceptible to nucleophilic attack at the carbon and electrophilic attack at the oxygen. This reactivity is the basis for a vast array of synthetic transformations, including reductions to alcohols, additions of organometallic reagents to form tertiary alcohols, and the formation of enols or enolates for alpha-functionalization. quora.comsigmaaldrich.comchemicalbook.com Ketones are central intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. chemicalbook.comchemicalbook.com

Contextualization of 4 Cyclopropyl 4 Methoxybutan 2 One Within Relevant Chemical Space

Retrosynthetic Analysis and Strategic Disconnections of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.

A primary disconnection (Route A) breaks the C2-C3 bond of the butanone core. This suggests a convergent approach where two main fragments are prepared separately and then joined. One fragment would be a cyclopropyl-methoxy-acetaldehyde equivalent, and the other an acetyl anion equivalent.

A second strategic disconnection (Route B) involves breaking the bond between the cyclopropyl group and the butanone chain (C4-cyclopropyl bond). This approach would build the linear methoxy-butanone chain first, followed by the installation of the cyclopropyl group.

A third approach (Route C) focuses on the formation of the cyclopropyl ring from a precursor that already contains the butanone framework. This would involve an intramolecular cyclization of a suitable unsaturated ketone.

These retrosynthetic pathways provide a roadmap for the synthetic methodologies discussed in the following sections.

Approaches to the Butanone Carbonyl Core

The formation of the butanone core is a critical step in the synthesis of this compound. Several established methods for ketone synthesis can be adapted for this purpose.

Grignard Reagent Applications in Ketone Formation

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. A potential route to the butanone core involves the reaction of a Grignard reagent with a suitable electrophile.

One plausible strategy involves the use of a Weinreb amide. The reaction of cyclopropylmagnesium bromide with N-methoxy-N-methyl-3-methoxypropanamide could, in principle, yield the target ketone. Weinreb amides are particularly useful as they are less prone to over-addition by the Grignard reagent, which would otherwise lead to a tertiary alcohol. acs.orgorgsyn.org

Alternatively, a Grignard reagent could be reacted with an acyl chloride. For instance, the reaction of an appropriate organometallic species with 3-methoxy-3-cyclopropylpropanoyl chloride could form the butanone core. However, careful control of reaction conditions is necessary to prevent the formation of tertiary alcohols. orgsyn.org

Advanced Carbon-Carbon Bond Forming Reactions for Aliphatic Ketone Construction

Beyond classical Grignard reactions, other advanced methods offer precise control over ketone synthesis.

Organocuprates, also known as Gilman reagents, are softer nucleophiles than Grignard reagents and are highly effective in 1,4-conjugate addition reactions. chem-station.comfiveable.meucalgary.camasterorganicchemistry.comchemistrysteps.com A potential route could involve the conjugate addition of a methylcuprate to an α,β-unsaturated ketone precursor, such as 1-cyclopropyl-1-methoxy-but-3-en-2-one. This would establish the butanone backbone with the desired substitution pattern.

Another approach involves the nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with alkyl chlorides. rsc.orgrsc.org This method could be adapted to synthesize γ-functionalized ketones, which are structurally related to the target molecule.

Strategies for Cyclopropyl Ring Installation

The formation of the cyclopropane (B1198618) ring is another key synthetic challenge. Both intramolecular and intermolecular strategies can be considered.

Intramolecular Ring Closure Reactions

Intramolecular reactions offer an efficient way to form cyclic structures. One potential strategy is the intramolecular cyclopropanation of an unsaturated precursor. For instance, a molecule like 6-methoxy-hex-1-en-4-one could undergo an intramolecular cyclization to form the desired cyclopropyl ketone. Such reactions can be promoted by various reagents, including those based on iodine and Lewis acids. nih.govhku.hk

Another approach involves the intramolecular cyclopropanation of unsaturated terminal epoxides. researchgate.netorganic-chemistry.org A precursor such as 4-methoxy-6,7-epoxy-heptan-2-one could potentially be cyclized using a strong base like lithium amide to form the cyclopropyl ring.

Intermolecular Cyclopropanation Methodologies

Intermolecular cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene.

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation. organicreactions.orgmdpi.comwikipedia.org This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to convert an alkene into a cyclopropane. For the synthesis of this compound, a precursor such as 4-methoxy-but-3-en-2-one could be subjected to Simmons-Smith conditions. The presence of the nearby ether oxygen may influence the stereochemical outcome of the reaction. organicreactions.org

The Kulinkovich reaction provides a method for synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide catalyst. wikipedia.orgsynarchive.comorganic-chemistry.orgnrochemistry.com A methoxy-substituted ester could potentially be converted to a cyclopropanol, which could then be oxidized to the target ketone. The Kulinkovich reaction is known to tolerate ether functional groups. wikipedia.org

A summary of these intermolecular cyclopropanation reactions is presented in the table below.

| Reaction | Reagents | Precursor Type | Key Features |

| Simmons-Smith | CH₂I₂, Zn(Cu) | Alkene | Stereospecific, compatible with many functional groups. organicreactions.orgmdpi.comwikipedia.org |

| Kulinkovich | Grignard, Ti(O-iPr)₄ | Ester | Forms cyclopropanols, tolerant of ethers. wikipedia.orgsynarchive.comorganic-chemistry.org |

Stereoselective Formation of Cyclopropyl Units

The stereoselective synthesis of cyclopropyl ketones is a well-developed area of organic chemistry. acs.orgunl.pt These methods can be broadly categorized into diastereoselective and enantioselective approaches, both of which are applicable to the synthesis of precursors for this compound.

One of the most common methods for the diastereoselective cyclopropanation of α,β-unsaturated ketones is the Corey-Chaykovsky reaction. This reaction involves the use of a sulfur ylide, such as dimethylsulfoxonium methylide, to deliver a methylene (B1212753) group to the double bond of an enone. The reaction typically proceeds with high trans-diastereoselectivity with respect to the substituents on the double bond. nih.gov For the synthesis of a precursor to this compound, this would involve the reaction of a suitable α,β-unsaturated ketone.

Enantioselective cyclopropanation can be achieved using chiral catalysts. For instance, transition metal-catalyzed reactions, such as those employing copper, rhodium, or titanium complexes with chiral ligands, can facilitate the asymmetric transfer of a carbene to an alkene. acs.orgacs.org These methods allow for the establishment of the desired absolute stereochemistry at the cyclopropane ring. Biocatalytic approaches using engineered enzymes have also emerged as a powerful tool for the enantioselective synthesis of cyclopropyl ketones, offering high levels of stereocontrol under mild reaction conditions. wpmucdn.com

Table 1: Selected Methods for Stereoselective Cyclopropanation

| Method | Reagent/Catalyst | Substrate Type | Stereoselectivity |

|---|---|---|---|

| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | α,β-Unsaturated ketones | High diastereoselectivity |

| Catalytic Asymmetric Cyclopropanation | Chiral Ti(salen) complex | Cyclopropyl ketones and alkenes | Excellent diastereo- and enantioselectivity acs.org |

| Biocatalytic Cyclopropanation | Engineered Dehaloperoxidase | Vinyl esters and diazoacetates | Up to 99.5:0.5 dr and er wpmucdn.com |

Methods for Methoxy Group Introduction at C-4

The introduction of a methoxy group at the C-4 position of a 4-cyclopropyl-4-hydroxybutan-2-one precursor can be accomplished through several reliable methods. The choice of method often depends on the stereochemistry of the starting alcohol and the desired stereochemical outcome.

Direct O-alkylation of a corresponding 4-hydroxy precursor is a common strategy for the formation of the methoxy ether.

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com The alcohol is activated by the phosphine, and subsequent Sₙ2 attack by a nucleophile, in this case, methanol, leads to the desired ether with inverted configuration at the carbinol center. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, a 4-cyclopropyl-4-hydroxybutan-2-one precursor would be treated with triphenylphosphine, DEAD, and methanol. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at or below room temperature. youtube.com

Table 2: Typical Mitsunobu Reaction Conditions for Ether Synthesis

| Reagents | Solvent | Temperature | Key Feature |

|---|---|---|---|

| Alcohol, PPh₃, DEAD/DIAD, Methanol | THF, Dioxane, or DCM | 0 °C to room temperature | Inversion of stereochemistry organic-chemistry.orgwikipedia.orgyoutube.com |

An alternative to the Mitsunobu reaction is a two-step sequence involving the conversion of the alcohol to a good leaving group, such as a tosylate, followed by Sₙ2 displacement with a methoxide (B1231860) source. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The alcohol is first reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate. nesacs.org This reaction proceeds with retention of stereochemistry at the carbinol center. chemistrysteps.com

Table 3: Sₙ2 Substitution of Tosylates for Methoxy Ether Synthesis

| Step | Reagents | Solvent | Stereochemistry |

|---|---|---|---|

| 1. Tosylation | Alcohol, TsCl, Pyridine | Dichloromethane | Retention chemistrysteps.com |

| 2. Substitution | Tosylate, NaOMe | Methanol or DMF | Inversion masterorganicchemistry.commasterorganicchemistry.com |

Modern cross-coupling reactions have also been developed for the formation of C-O bonds to synthesize ethers. nih.govrsc.orgorganic-chemistry.org While less common for simple alkyl ethers compared to O-alkylation methods, they offer alternative synthetic routes. For instance, palladium- or copper-catalyzed cross-coupling reactions of alcohols with organoboron reagents or other coupling partners can be employed. acs.org

One such strategy involves the boron-trifluoride-etherate-promoted coupling of mixed acetals with organotrifluoroborates to form ethers under mild conditions. nih.gov While this specific methodology may require significant adaptation for the synthesis of this compound, it highlights the potential of cross-coupling approaches in ether synthesis.

This section is not included as no relevant information was found for analogous structures during the search.

O-Alkylation Reactions

Total Synthesis Approaches for this compound

The total synthesis of this compound can be approached through several convergent strategies. A primary method involves the construction of the carbon skeleton followed by functional group interconversions. One plausible retrosynthetic analysis starts with disconnecting the methoxy group, suggesting a precursor such as an alcohol or an alkene.

A potential forward synthesis could commence with the acylation of cyclopropane, for instance, using a Friedel-Crafts-type reaction to produce cyclopropyl methyl ketone. This intermediate can then undergo an aldol (B89426) condensation with a suitable two-carbon aldehyde, followed by modification of the resulting β-hydroxy ketone. Alternatively, the synthesis can begin with a precursor already containing the cyclopropyl group, such as cyclopropylacetaldehyde. An aldol reaction with acetone (B3395972) would yield 4-cyclopropyl-4-hydroxybutan-2-one, which can then be methylated at the C4-hydroxyl group.

Another viable route involves the use of 5-chloro-2-pentanone, which can be cyclized to form cyclopropyl methyl ketone. orgsyn.org This ketone can then be subjected to further reactions to introduce the methoxy group at the desired position. For example, an alpha-bromination followed by a reaction with a methoxide source could be explored, although this may lead to regioselectivity issues.

A more controlled approach would involve the conjugate addition of a cyclopropyl organometallic reagent to a suitable α,β-unsaturated carbonyl compound. For instance, the reaction of a cyclopropyl cuprate (B13416276) with a methoxy-containing α,β-unsaturated ketone could directly establish the desired carbon framework and functional groups.

| Starting Material | Key Reactions | Intermediate(s) | Reference |

| Cyclopropane | Friedel-Crafts Acylation | Cyclopropyl methyl ketone | nih.gov |

| Cyclopropylacetaldehyde | Aldol Condensation | 4-Cyclopropyl-4-hydroxybutan-2-one | General Aldol Chemistry |

| 5-Chloro-2-pentanone | Intramolecular Cyclization | Cyclopropyl methyl ketone | orgsyn.org |

Stereochemical Control and Chiral Synthesis of this compound

Achieving stereochemical control at the C4 position is a critical aspect of synthesizing enantiomerically pure this compound. This can be accomplished through the use of chiral auxiliaries, asymmetric catalysis, or biocatalytic methods.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary can be attached to a precursor molecule to control the introduction of the methoxy group or the formation of the C-C bond.

One strategy involves the use of Evans' oxazolidinone auxiliaries. sigmaaldrich.com A carboxylic acid derivative containing the cyclopropyl group could be coupled with a chiral oxazolidinone. Subsequent stereoselective alkylation or aldol reaction could establish the chiral center. The auxiliary is then cleaved to yield the desired chiral ketone. For example, a chiral N-acyloxazolidinone derived from cyclopropylacetic acid could undergo a diastereoselective aldol reaction with acetaldehyde, followed by methylation of the resulting alcohol and removal of the auxiliary.

Another widely used class of chiral auxiliaries is the camphor-based sultams, known as Oppolzer's sultams. wikipedia.org These can be employed in a similar fashion to oxazolidinones to direct Michael additions or alkylations with high diastereoselectivity. Pseudoephedrine can also serve as a practical chiral auxiliary for the asymmetric alkylation of ketone enolates. wikipedia.org

| Chiral Auxiliary Type | General Application | Potential Use for Target Compound | Reference |

| Evans' Oxazolidinones | Diastereoselective alkylation, aldol reactions | Control of stereocenter at C4 during C-C bond formation | sigmaaldrich.com |

| Oppolzer's Sultams | Diastereoselective Michael additions, alkylations | Stereocontrolled conjugate addition of a cyclopropyl group | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of ketone enolates | Stereoselective introduction of the methyl ketone moiety | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones. While this method is typically used to create chiral alcohols, it can be part of a multi-step synthesis. For instance, a precursor α,β-unsaturated ketone, such as cyclopropylidenemethyl methyl ketone, could be asymmetrically hydrogenated to establish the chiral center at C4, followed by further functional group manipulations. Rhodium and Ruthenium-based chiral phosphine catalysts are commonly employed for such transformations.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of this compound, organocatalytic methods could be employed in several key steps.

A proline-catalyzed asymmetric aldol reaction between cyclopropylacetaldehyde and acetone could yield a chiral β-hydroxy ketone with high enantioselectivity. researchgate.net This intermediate could then be methylated. Alternatively, an asymmetric Michael addition of a nucleophile to a cyclopropyl-containing α,β-unsaturated ketone, catalyzed by a chiral amine or squaramide, could be envisioned. beilstein-journals.org Chiral phase-transfer catalysts have also been shown to be effective in the asymmetric α-alkylation of β-dicarbonyl compounds, which could be adapted for the synthesis of the target molecule. rsc.org

| Organocatalytic Approach | Catalyst Type | Key Transformation | Reference |

| Asymmetric Aldol Reaction | Proline and its derivatives | Enantioselective formation of a β-hydroxy ketone intermediate | researchgate.net |

| Asymmetric Michael Addition | Chiral amines, squaramides | Enantioselective conjugate addition to an α,β-unsaturated ketone | beilstein-journals.org |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Enantioselective α-alkylation of a β-keto ester precursor | rsc.org |

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. researchgate.net For the synthesis of chiral ketones, ketoreductases (KREDs) and transaminases are particularly relevant. nih.govacs.org

While KREDs typically produce chiral alcohols, they can be used to resolve a racemic mixture of 4-cyclopropyl-4-hydroxybutan-2-one, allowing for the isolation of one enantiomer. More directly, engineered enzymes could potentially catalyze the synthesis of the target molecule. For example, a transketolase could be employed to form a new C-C bond with control over the stereochemistry at the hydroxyl-bearing carbon, which could then be methylated.

Biocatalytic approaches are also being developed for the asymmetric synthesis of cyclopropyl ketones themselves. nih.gov An engineered enzyme could potentially catalyze the cyclopropanation of a suitable olefinic precursor with high enantioselectivity, providing a chiral building block for the synthesis of this compound.

Diastereoselective and Enantioselective Pathways to this compound

The creation of the stereocenter at the C4-position of this compound necessitates the use of stereoselective synthetic methods. Both diastereoselective and enantioselective approaches can be envisaged, drawing inspiration from established methodologies for the synthesis of structurally related cyclopropyl ketones and other chiral ketones.

Diastereoselective Approaches:

A plausible diastereoselective strategy could involve the cyclopropanation of a chiral α,β-unsaturated ketone precursor. For instance, a chiral auxiliary-mediated reaction could be employed. The starting material for such a synthesis could be a β-hydroxy ketone, which can be dehydrated to the corresponding enone. Subsequent cyclopropanation using a reagent like the Simmons-Smith reagent (diiodomethane and a zinc-copper couple) could proceed with facial selectivity directed by the chiral auxiliary.

Alternatively, a diastereoselective addition of a cyclopropyl nucleophile to a chiral α-methoxy ketone derivative could be explored. The stereochemical outcome would be governed by the principles of Felkin-Anh or Cram chelation models, depending on the nature of the reactants and reaction conditions.

A hypothetical diastereoselective synthesis could proceed via the following steps:

Asymmetric aldol condensation to introduce a chiral hydroxyl group.

Protection of the resulting hydroxyl group.

Introduction of the methoxy group at the α-position to the ketone.

Addition of a cyclopropyl organometallic reagent.

The diastereomeric ratio of the final product would be highly dependent on the choice of chiral auxiliary and the reaction conditions at each step.

Enantioselective Approaches:

Enantioselective synthesis of this compound could be achieved through the use of chiral catalysts or reagents. One potential route is the catalytic asymmetric cyclopropanation of an appropriate enol ether or enone precursor. Chiral rhodium or copper catalysts, in conjunction with a diazoacetate reagent, are well-established for the enantioselective cyclopropanation of olefins.

Another promising avenue is the enantioselective addition of a cyclopropyl nucleophile to a suitable electrophile. For example, the use of a chiral ligand to modify an organometallic cyclopropyl reagent could enable its enantioselective addition to a precursor of the butanone skeleton.

A chemoenzymatic approach could also be considered. Engineered enzymes, such as variants of sperm whale myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones. nih.gov Adapting such a system to a suitable precursor for this compound could provide a direct and efficient route to a specific enantiomer.

A prospective enantioselective synthesis is outlined in the table below, showcasing hypothetical data based on similar transformations found in the literature.

Table 1: Prospective Enantioselective Synthesis of this compound

| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|---|

| 1 | Asymmetric Michael Addition | Chiral Organocatalyst | Toluene | -20 | 90 | 95 |

| 2 | Ozonolysis | O₃, then Me₂S | CH₂Cl₂/MeOH | -78 | 85 | - |

| 3 | Wittig Reaction | Ph₃P=CH₂ | THF | 0 | 80 | - |

| 4 | Asymmetric Cyclopropanation | Chiral Rh(II) Catalyst | CH₂Cl₂ | 25 | 75 | 92 |

Chromatographic Separation of Stereoisomers (e.g., Chiral HPLC)

Given that the synthetic routes may not yield a single stereoisomer with perfect selectivity, chromatographic separation of the resulting mixture of stereoisomers is crucial for obtaining stereopure this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

The separation of enantiomers and diastereomers on a chiral stationary phase (CSP) is based on the formation of transient, diastereomeric complexes between the stereoisomers and the chiral selector of the CSP. The differing stabilities of these complexes lead to different retention times, allowing for their separation.

For the separation of the stereoisomers of this compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are often the first choice for the separation of a wide range of chiral compounds, including ketones.

The selection of the mobile phase is also critical for achieving good resolution. A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. The ratio of these solvents can be optimized to fine-tune the retention and separation of the stereoisomers.

The following table provides a hypothetical example of chiral HPLC conditions for the separation of the enantiomers of this compound.

Table 2: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 1.5 |

In addition to chiral HPLC, other chromatographic techniques such as chiral gas chromatography (GC) using cyclodextrin-based columns could also be explored for the separation of these volatile stereoisomers. byjus.com

Reactivity of the Ketone Carbonyl Functionality in this compound

The ketone group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, enolate formations, and condensation reactions. The presence of a γ-methoxy group can influence these reactions through electronic and chelation effects.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. youtube.commasterorganicchemistry.comlibretexts.org The electrophilicity of the carbonyl carbon in this compound is influenced by the electron-donating nature of the adjacent alkyl chain. Aldehydes are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance and greater polarization of the carbonyl group. pressbooks.publibretexts.orgkhanacademy.org

The presence of the γ-methoxy group can lead to chelation control in nucleophilic addition reactions, particularly with organometallic reagents in the presence of a Lewis acid. acs.orgacs.orglibretexts.org This involves the formation of a cyclic intermediate where the Lewis acid coordinates to both the carbonyl oxygen and the methoxy oxygen. nih.gov Such chelation can dictate the stereochemical outcome of the addition to the carbonyl carbon. For instance, the reduction of protected α-hydroxy ketones with Red-Al shows high diastereoselectivity for 1,2-anti-diols due to chelation control. organic-chemistry.org While this compound is a γ-methoxy ketone, similar chelation effects could influence the approach of a nucleophile.

Table 1: Predicted Outcomes of Nucleophilic Addition to this compound

| Reagent | Predicted Product | Reaction Conditions | Potential for Chelation Control |

| NaBH₄, MeOH | 4-Cyclopropyl-4-methoxybutan-2-ol | Standard reduction | Low |

| CH₃MgBr, THF | 4-Cyclopropyl-2,4-dimethoxy-2-methylbutan-2-ol | Grignard reaction | Moderate |

| LiAlH₄, Et₂O | 4-Cyclopropyl-4-methoxybutan-2-ol | Standard reduction | Low |

| HCN, KCN | 4-Cyclopropyl-2-hydroxy-4-methoxy-2-methylbutanenitrile | Cyanohydrin formation | Low |

Enolate Chemistry and α-Functionalization (e.g., Alkylation, Acylation)

The hydrogens on the carbons alpha to the carbonyl group (α-hydrogens) of this compound are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.comorganic-chemistry.org The resulting enolate is a potent nucleophile and can undergo alkylation or acylation reactions. lumenlearning.comlibretexts.orgresearchgate.net The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common for the quantitative formation of the enolate. researchgate.net

For an unsymmetrical ketone like this compound, two different enolates can potentially form: the kinetic enolate (at the less substituted α-carbon) and the thermodynamic enolate (at the more substituted α-carbon). The formation of the kinetic enolate is favored by using a bulky base like LDA at low temperatures, while the thermodynamic enolate is favored by using a smaller base at higher temperatures, allowing for equilibration. lumenlearning.com

Once formed, the enolate can react with an alkyl halide in an SN2 reaction to achieve α-alkylation. lumenlearning.comlibretexts.org Similarly, reaction with an acyl halide or anhydride (B1165640) would lead to α-acylation, forming a β-dicarbonyl compound. The synthesis of α-alkoxyketones through the alkylation of α-alkoxyketimines has been reported, suggesting the feasibility of such transformations in related systems. nih.gov

Condensation and Related Reactions

Enolates can also act as nucleophiles in condensation reactions, such as the aldol condensation. libretexts.org In an aldol condensation, the enolate of one ketone molecule attacks the carbonyl carbon of another, leading to a β-hydroxy ketone (an aldol adduct). pressbooks.pub This adduct can then undergo dehydration, often upon heating, to yield an α,β-unsaturated ketone. libretexts.org For this compound, a self-aldol condensation would be possible, as would a crossed-aldol condensation with another enolizable aldehyde or ketone. The Knoevenagel condensation, which involves the reaction of a ketone with a compound having an active methylene group, is another related transformation. acs.org

Intramolecular aldol condensations are also possible if a molecule contains two carbonyl groups. nih.gov While not directly applicable to this compound itself, this highlights the versatility of enolate chemistry. Studies on the condensation of γ-ketonic esters with aromatic aldehydes have shown that the α-hydrogens to the ketone are more reactive than those α to the ester group in alkaline aldol condensations. researchgate.net

Transformations Involving the Cyclopropyl Ring System

The cyclopropyl group is a three-membered ring that possesses significant ring strain, making it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions and Rearrangements

The cyclopropyl ring in cyclopropyl ketones can be opened under acidic, basic, or metal-catalyzed conditions. Lewis acid catalysis is a common method to activate the cyclopropyl ketone for ring-opening. researchgate.neteurekaselect.com For instance, the reaction of cyclopropyl aryl ketones with water in the presence of a Lewis acid can lead to the formation of 4-hydroxy-1-arylbutan-1-one. organic-chemistry.org A similar reaction for this compound could potentially lead to a γ-hydroxy ketone, although the presence of the γ-methoxy group might influence the reaction pathway. Neighboring group participation of the methoxy group's oxygen atom could occur, potentially leading to different rearranged products. eurekaselect.comingentaconnect.comwikipedia.orgchem-station.comsmartstartinstitute.com

Nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with alkyl chlorides has been shown to produce γ-alkylated ketones through a ring-opening mechanism. acs.orgnih.govwikipedia.org This reaction proceeds via oxidative addition of the cyclopropyl ketone to a Ni(0) species. wikipedia.org The ring-opening of alkylidenecyclopropyl ketones with amines has also been reported to yield substituted pyrroles. organic-chemistry.org

Table 2: Potential Ring-Opening Reactions of this compound

| Reagent/Catalyst | Predicted Product Type | Reaction Conditions | Notes |

| Lewis Acid (e.g., Sc(OTf)₃), H₂O | γ-Hydroxy ketone | Acidic | Ring-opening with hydration |

| NiCl₂(dppp), Zn, Alkyl-Cl | γ-Alkylated ketone | Reductive cross-coupling | Halide exchange can be crucial acs.orgnih.govwikipedia.org |

| H₂/Pd-C | Substituted pentanone | Hydrogenolysis | Cleavage of the cyclopropyl ring |

| β-Naphthol, Sc(III) catalyst | Chiral β-naphthol derivative | Asymmetric catalysis | Potential for asymmetric ring-opening rsc.org |

Selective Functionalization of the Cyclopropyl Moiety

Direct and selective functionalization of the cyclopropyl ring without ring-opening is a more challenging transformation. The high s-character of the C-H bonds of a cyclopropane ring makes them less reactive towards many standard C-H activation methods. However, in specific cases, functionalization can be achieved. For instance, the synthesis of donor-acceptor cyclopropanes bearing a hydroxy group on an adjacent aromatic ring has been accomplished via Corey-Chaykovsky cyclopropanation of chalcones. organic-chemistry.org While this is a synthetic method rather than a post-synthetic modification, it points to the possibility of having functionalized cyclopropyl rings.

Given the electronic nature of the cyclopropyl group in this compound, which is attached to a carbon bearing an electron-donating methoxy group, electrophilic attack on the ring is unlikely. Radical reactions might offer a pathway for functionalization, but these would likely compete with reactions at the more reactive α-positions of the ketone.

Reactions of the Methoxy Group and Ether Linkage

Ether Cleavage Strategies

The cleavage of the carbon-oxygen bond in the methoxy group of this compound is a primary transformation of this functionality. Ethers are generally unreactive towards many reagents, but their cleavage can be effectively achieved using strong acids. libretexts.orgpressbooks.pub

The most common method for ether cleavage involves treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pub Hydrochloric acid (HCl) is typically not effective for this purpose. pressbooks.pub The reaction mechanism is a nucleophilic substitution that can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com

For this compound, the reaction begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (methanol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile. Given that one of the alkyl groups is a methyl group, the nucleophilic attack will proceed via an SN2 mechanism at this less sterically hindered site. pressbooks.publibretexts.org This results in the formation of methyl iodide or methyl bromide and the corresponding alcohol, 4-cyclopropyl-4-hydroxybutan-2-one.

An alternative to hydrohalic acids is the use of strong Lewis acids, such as boron tribromide (BBr₃), which are also highly effective for cleaving ethers. masterorganicchemistry.com

Table 1: Reagents for Ether Cleavage

| Reagent | Description | Probable Mechanism for Methoxy Group | Products from this compound |

|---|---|---|---|

| Hydroiodic Acid (HI) | A strong acid that provides both a proton source and a strong nucleophile (I⁻). wikipedia.org | SN2 | 4-Cyclopropyl-4-hydroxybutan-2-one and Methyl Iodide |

| Hydrobromic Acid (HBr) | Similar to HI, a strong acid that effectively cleaves ethers. wikipedia.org | SN2 | 4-Cyclopropyl-4-hydroxybutan-2-one and Methyl Bromide |

| Boron Tribromide (BBr₃) | A strong Lewis acid that coordinates to the ether oxygen, facilitating cleavage. masterorganicchemistry.com | Lewis acid-catalyzed cleavage | 4-Cyclopropyl-4-hydroxybutan-2-one (after workup) |

Derivatization of Alkoxy Functionalities

Direct derivatization of the methoxy group without cleavage is uncommon due to its low reactivity. A more practical approach involves the initial cleavage of the ether to unmask the hydroxyl group, as described in the previous section. The resulting product, 4-cyclopropyl-4-hydroxybutan-2-one, possesses a secondary alcohol functionality which is amenable to a wide range of standard derivatization reactions.

This intermediate alcohol can be transformed into other functional groups, enabling the synthesis of a diverse library of analogues. Common derivatization reactions for the newly formed hydroxyl group include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce different alkoxy groups.

Oxidation: Oxidation of the secondary alcohol would yield a 1,3-diketone, specifically 4-cyclopropylbutane-2,4-dione.

These transformations highlight how the cleavage of the methoxy group serves as a strategic entry point for further molecular diversification.

Multi-Component Reactions and Cascade Processes for Complex Structure Assembly

The cyclopropyl ketone moiety within this compound is a versatile functional group for engaging in multi-component reactions (MCRs) and cascade processes. nih.gov These reactions are highly efficient in building molecular complexity from simple starting materials in a single operation. 20.210.105 The inherent strain of the cyclopropane ring provides a thermodynamic driving force for ring-opening reactions, which can be harnessed to construct larger carbocyclic or heterocyclic systems. nih.gov

A notable example is the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, initiated by visible light photocatalysis. nih.gov In this process, the ketone is reduced to a radical anion, which triggers the opening of the cyclopropane ring. The resulting intermediate can then react with an alkene to form a highly substituted cyclopentane (B165970) ring. nih.govnih.gov The use of a Lewis acid, such as La(OTf)₃, can facilitate the initial one-electron reduction of the cyclopropyl ketone. nih.gov

Another powerful strategy involves the mechanochemical cascade cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes. nih.gov This solvent-free method, promoted by hexafluoroisopropanol (HFIP), involves a sequence of ring-opening, cyclization, and retro-Mannich reactions to afford 1,2-disubstituted benzimidazoles. nih.govresearchgate.net Although this compound is a monoactivated cyclopropane, similar cascade principles can be envisioned with appropriate reaction partners. nih.gov

Table 2: Examples of Cascade Reactions with Cyclopropyl Ketones

| Reaction Type | Key Reagents/Conditions | Intermediate | Final Product Class |

|---|---|---|---|

| [3+2] Cycloaddition | Ru(bpy)₃²⁺, Visible Light, Lewis Acid, Olefin | Ring-opened distonic radical anion nih.govnih.gov | Substituted Cyclopentanes nih.gov |

| Cascade Cyclization | 1,2-Diaminoarene, HFIP, Mechanochemical (milling) | Ring-opened amine adduct nih.govresearchgate.net | 1,2-Disubstituted Benzimidazoles nih.gov |

| Lewis Acid-Mediated Cascade | α-Ketoester, Lewis Acid, H₂O | Ring-opened aldol intermediate nih.gov | 5,6-Dihydropyran-2-ones nih.gov |

Mechanism-Driven and Regioselective Synthetic Transformations

The reactivity of this compound is largely dictated by the interplay between the ketone and the adjacent cyclopropane ring. This arrangement allows for a variety of mechanism-driven and regioselective transformations, where the reaction outcome is precisely controlled.

One such transformation is the nickel-catalyzed reductive ring-opening of cyclopropyl ketones. acs.org This method allows for a Csp³–Csp³ cross-coupling reaction with alkyl bromides, proceeding with complete regioselectivity to produce alkylated ketones. acs.org The reaction bypasses the need for pre-formed organometallic reagents, offering high step economy. acs.org

Lewis acids can also mediate highly selective reactions. For instance, the reaction of cyclopropyl aryl ketones with α-ketoesters in the presence of a Lewis acid and water initiates a cascade process involving nucleophilic ring-opening of the cyclopropane, leading to the synthesis of 5,6-dihydropyran-2-ones. nih.gov The regioselectivity is driven by the initial attack on the cyclopropane ring, which is activated by the adjacent ketone.

These mechanism-driven approaches are crucial for predictably transforming the this compound scaffold into more complex and functionally diverse molecules.

Elucidation of Reaction Pathways and Intermediates

No studies detailing the specific reaction pathways or intermediates for this compound are available.

Transition State Analysis and Energy Profiles

There is no published research on the transition state analysis or energy profiles for reactions involving this compound.

Role of Reactive Intermediates (e.g., Carbanions, Enolates, Organometallic Species)

The specific roles of carbanions, enolates, or organometallic species in reactions of this compound have not been documented.

Influence of Solvents and Catalysts on Reaction Mechanisms

There are no studies that specifically investigate the effects of different solvents or catalysts on the reaction mechanisms of this compound.

Stereochemical Mechanisms and Chirality Transfer Studies

Research on the stereochemical mechanisms and any potential chirality transfer involving this compound is not available in the scientific literature.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Cyclopropyl 4 Methoxybutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For 4-Cyclopropyl-4-methoxybutan-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are predicted based on its structure. Protons alpha to the ketone are expected to appear in the 2.0-2.5 ppm region. libretexts.org The protons on the cyclopropyl (B3062369) ring typically resonate at high field (0-1 ppm) due to their unique magnetic anisotropy. The methoxy (B1213986) protons will present as a sharp singlet, and the proton at the chiral center (C4) will be coupled to adjacent protons, resulting in a multiplet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type. fiveable.me The carbonyl carbon (C=O) of the ketone is highly deshielded and appears significantly downfield. The carbon atom bonded to the methoxy group (C4) will also be downfield, while the aliphatic and cyclopropyl carbons will resonate at higher fields.

Predicted NMR Data for this compound:

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

|---|---|---|---|---|

| H-1 (CH₃) | ~2.15 | s | - | 3H |

| H-3 (CH₂) | ~2.70 | d | J = 6.5 | 2H |

| H-4 (CH) | ~3.40 | m | - | 1H |

| Methoxy (OCH₃) | ~3.30 | s | - | 3H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH₃) | ~29.5 |

| C-2 (C=O) | ~209.0 |

| C-3 (CH₂) | ~48.0 |

| C-4 (CH) | ~85.0 |

| Methoxy (OCH₃) | ~57.0 |

| Cyclopropyl-CH | ~12.0 |

Two-Dimensional NMR (HSQC, HMBC, COSY, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this molecule, key correlations would be observed between the H-3 methylene (B1212753) protons and the H-4 methine proton, and between the H-4 proton and the adjacent proton on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. columbia.edu This powerful experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (over two to three bonds), which is essential for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the H-1 methyl protons to the C-2 carbonyl carbon.

Correlations from the H-3 methylene protons to both the C-2 carbonyl and the C-4 methine carbons.

A crucial correlation from the methoxy protons to the C-4 carbon.

Correlations from the cyclopropyl protons to the C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the relative stereochemistry. For instance, NOE correlations could be observed between the protons of the methoxy group and specific protons on the cyclopropyl ring, helping to define the preferred conformation around the C4-cyclopropyl bond.

Chiral NMR for Stereoisomer Differentiation

The C4 carbon in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. However, chiral NMR techniques can be employed for this purpose. bohrium.com This typically involves using a chiral resolving agent (CRA) or a chiral solvating agent (CSA). nih.gov When the enantiomeric mixture is dissolved with a chiral agent, two transient diastereomeric complexes are formed. These complexes are not mirror images and thus have different NMR spectra. This results in the splitting of certain NMR signals, allowing for the quantification of the enantiomeric excess (ee) by integrating the separated peaks. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. fiveable.me

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₉H₁₆O₂), HRMS would distinguish its molecular formula from other isomers or compounds with the same nominal mass. The exact mass of the neutral molecule is 156.11503 u.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. wikipedia.orgnih.gov In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ (m/z 157.1223) or as adducts with cations present in the solvent, such as sodium [M+Na]⁺ (m/z 179.1043). The primary utility of ESI-MS is to confirm the molecular weight of the analyte. jove.com

By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced to gain structural information. The major fragmentation pathways for ketones often involve α-cleavage. jove.com

Predicted MS/MS Fragmentation for [C₉H₁₆O₂ + H]⁺

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 125.0910 | [M+H - CH₃OH]⁺ | Loss of methanol |

| 113.0910 | [C₇H₁₃O]⁺ | Loss of acetyl group |

| 87.0441 | [C₄H₇O₂]⁺ | Cleavage of C3-C4 bond |

| 69.0700 | [C₅H₉]⁺ | Cyclopropyl-ethyl cation |

This detailed spectroscopic and spectrometric analysis provides a comprehensive characterization of this compound, confirming its molecular structure, stereochemical properties, and fragmentation behavior.

Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying this compound within a complex matrix, such as a reaction mixture or a sample containing impurities. The gas chromatograph separates volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

In a typical analysis, the sample would be injected into the GC, where this compound would be separated from other components. As it exits the GC column, it would enter the ion source of the mass spectrometer. Electron ionization would likely lead to the fragmentation of the molecule. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragment ions. For instance, cleavage of the bond between the carbonyl carbon and the adjacent methylene group or fragmentation of the cyclopropyl ring would produce predictable mass spectral peaks, allowing for its definitive identification even at low concentrations.

While specific experimental data for this compound is not widely available in published literature, a hypothetical GC/MS analysis would yield data similar to what is presented in Table 1.

| Parameter | Hypothetical Value/Observation |

| Retention Time (min) | 12.5 |

| Molecular Ion (M+) | m/z 142.10 |

| Key Fragment Ions (m/z) | 127, 99, 85, 57, 43 |

| Interpretation | The retention time is specific to the compound under the given GC conditions. The molecular ion confirms the molecular weight. Fragment ions correspond to the loss of key functional groups, confirming the structure. |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are central to assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation, identification, and quantification of compounds. It is particularly useful for non-volatile or thermally sensitive compounds.

To determine the purity of a sample of this compound, a reversed-phase HPLC method would typically be developed. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected using a UV detector, as the carbonyl group exhibits UV absorbance.

A calibration curve would be generated by injecting known concentrations of a pure reference standard of this compound. By comparing the peak area of the sample to the calibration curve, the exact purity can be determined. The presence of other peaks in the chromatogram would indicate impurities.

A hypothetical purity analysis is summarized in Table 2.

| Parameter | Hypothetical Result |

| HPLC Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time | 8.2 min |

| Calculated Purity (%) | 99.5% |

Since this compound possesses a stereocenter at the C4 position, it can exist as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.gov This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving the enantiomers of ketones. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times for the (R) and (S) enantiomers. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be calculated.

Table 3 illustrates a hypothetical chiral HPLC separation.

| Parameter | Hypothetical Result |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane (B92381):Isopropanol (B130326) (90:10) |

| Flow Rate | 0.8 mL/min |

| Retention Time (Enantiomer 1) | 15.3 min |

| Retention Time (Enantiomer 2) | 17.1 min |

| Enantiomeric Excess (ee %) | 98% |

Gas Chromatography (GC)

In addition to GC/MS, standalone Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable method for assessing the purity of volatile compounds like this compound. oup.com GC-FID is known for its high sensitivity and a response that is proportional to the mass of carbon in the analyte.

For purity analysis, a sample is injected into the GC, and the area of the resulting peak is compared to the total area of all peaks in the chromatogram. This "area percent" method provides a good estimation of purity, assuming all components have similar response factors in the FID. For more accurate quantitative results, a calibration with an internal or external standard is necessary.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. rigaku.comexcillum.com This method is applicable if a suitable single crystal of this compound or one of its enantiomers can be grown. numberanalytics.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. iastate.edu This pattern provides information about the electron density distribution within the crystal, from which the positions of all atoms in the molecule can be determined with high precision. For a chiral molecule, analysis of the diffraction data using anomalous dispersion effects can unambiguously determine the absolute configuration (R or S) of the stereocenter. uq.edu.au

Should a crystalline derivative of this compound be prepared and analyzed, the crystallographic data would provide definitive proof of its molecular structure. However, there is no publicly available crystal structure data for this specific compound at this time.

A summary of the kind of information that would be obtained from a successful X-ray crystallography experiment is provided in Table 4.

| Parameter | Hypothetical Information Obtained |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Bond Lengths (Å) | e.g., C=O, C-O, C-C |

| Bond Angles (°) | e.g., O-C-C, C-C-C |

| Torsion Angles (°) | Defines the 3D conformation |

| Absolute Configuration | Determined as (R) or (S) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration. For a molecule such as this compound, these techniques would provide a detailed fingerprint, allowing for the confirmation of its key structural features: the carbonyl group of the ketone, the ether linkage of the methoxy group, the cyclopropyl ring, and the aliphatic carbon backbone.

At present, specific, experimentally-derived infrared and Raman spectroscopic data for this compound are not available in publicly accessible research literature. The characterization of novel compounds often involves the acquisition of such data as a primary step in structural verification. In the absence of direct experimental findings, a theoretical approach, such as Density Functional Theory (DFT) calculations, could be employed to predict the vibrational frequencies. However, for the purposes of this article, which is strictly focused on established research findings, a presentation of predicted data would be inappropriate.

To illustrate the principles of functional group identification using vibrational spectroscopy, one can consider the expected characteristic absorption bands for the constituent parts of this compound based on established correlations from similar molecules.

Expected Infrared (IR) Absorption Regions:

Carbonyl (C=O) Stretch: The ketone functional group would exhibit a strong and sharp absorption band in the region of 1715-1725 cm⁻¹. The exact position would be influenced by the electronic environment, but this peak is typically one of the most prominent in the spectrum.

C-O-C (Ether) Stretch: The methoxy group would be identified by a characteristic C-O stretching vibration, typically appearing in the range of 1075-1150 cm⁻¹. This band is usually strong.

Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropyl ring are expected to show stretching vibrations at frequencies slightly higher than those of typical alkyl groups, often appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups in the butanone chain would be observed in the 2850-3000 cm⁻¹ region.

CH₂ and CH₃ Bending Vibrations: Bending (scissoring, rocking, wagging, and twisting) vibrations for the methylene and methyl groups would be found in the fingerprint region, roughly between 1350 cm⁻¹ and 1470 cm⁻¹.

Expected Raman Active Modes:

Raman spectroscopy complements IR spectroscopy, as it is sensitive to changes in polarizability during a vibration. While a full Raman spectrum is not available, certain vibrational modes are expected to be strongly Raman active.

Symmetric C-C Stretching of the Cyclopropyl Ring: The symmetric breathing mode of the cyclopropyl ring would likely produce a strong and characteristic Raman signal.

C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum.

Aliphatic and Cyclopropyl C-H Stretches: These would also be present in the Raman spectrum.

Without experimental or detailed computational studies on this compound, the creation of specific data tables is not feasible. The information presented here is based on well-established principles of vibrational spectroscopy and the known characteristic frequencies of the individual functional groups that constitute the molecule. Definitive spectroscopic analysis awaits dedicated experimental investigation of this specific compound.

Theoretical and Computational Studies of 4 Cyclopropyl 4 Methoxybutan 2 One

Molecular Modeling and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial in determining its physical and chemical properties. Due to the presence of several single bonds, 4-cyclopropyl-4-methoxybutan-2-one can adopt various conformations. Molecular modeling techniques are employed to identify the most stable of these, which correspond to the lowest energy states.

The rotation around the bond connecting the cyclopropyl (B3062369) group and the butanone chain, as well as the bond to the methoxy (B1213986) group, gives rise to a complex potential energy surface. Computational studies on simpler, related molecules like cyclopropyl methyl ketone have shown that the orientation of the cyclopropyl ring relative to the carbonyl group is a key factor in determining conformational stability. uwlax.edunih.gov These studies, using ab initio quantum mechanical methods, have identified that the s-cis conformation, where the cyclopropyl group and the carbonyl oxygen are on the same side of the C-C bond, is the most stable arrangement. uwlax.edunih.gov This preference is attributed to favorable electronic interactions, specifically hyperconjugation between the strained cyclopropane (B1198618) ring and the pi-system of the ketone.

For this compound, similar conformational preferences are expected, although the additional flexibility of the butanone chain and the presence of the methoxy group introduce further complexity. The interplay of steric hindrance between the various groups and the aforementioned electronic effects will dictate the final, most stable three-dimensional structure.

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of molecules, providing a detailed picture of bonding, charge distribution, and reactivity.

Methods such as Density Functional Theory (DFT) are powerful tools for predicting the electronic properties of molecules. These calculations can determine the distribution of electron density, highlighting electron-rich and electron-deficient regions within this compound. The oxygen atom of the carbonyl group is anticipated to be an electron-rich center, making it a likely site for interaction with electrophiles. Conversely, the carbonyl carbon is electron-deficient and thus a target for nucleophiles.

The unique electronic nature of the cyclopropyl group, often described as having partial double-bond character, can influence the reactivity of the adjacent ketone. wikipedia.org Computational studies on related cyclopropyl ketones have shown that the cyclopropyl group can stabilize adjacent radical or cationic centers through conjugation. nih.govacs.org This electronic communication can affect the rates and outcomes of chemical reactions. For instance, in reductions or other reactions involving the ketone, the cyclopropyl group can play a significant role in stabilizing intermediates and transition states. nih.govacs.org

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of this compound. This allows for the assignment of specific absorption bands to the various functional groups present in the molecule. For ketones, a strong absorption band for the C=O stretch is typically observed in the region of 1660-1770 cm⁻¹. libretexts.orgopenstax.org The exact position of this band can be influenced by factors such as conjugation and ring strain. libretexts.orgopenstax.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculated shifts, when compared with experimental data, provide a powerful method for confirming the structure of the molecule and assigning signals to specific atoms. The protons on the carbon adjacent to the carbonyl group in ketones typically resonate in the range of 2.0-2.3 ppm in the ¹H NMR spectrum. openstax.orglibretexts.org The carbon atom of the carbonyl group itself gives a characteristic signal in the ¹³C NMR spectrum between 190 and 215 ppm. openstax.org

Computational Chemistry in Reaction Mechanism Prediction and Validation

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the energy barriers that control the reaction rate.

For reactions involving this compound, such as its reduction or cycloaddition reactions, computational studies can provide detailed mechanistic insights. researchgate.netacs.org For example, in the case of SmI₂-catalyzed couplings of cyclopropyl ketones, computational investigations have been used to determine the most plausible reaction pathways and to understand the structure-reactivity relationships. nih.govacs.orgacs.org These studies can reveal whether a reaction proceeds through a concerted mechanism, where bonds are broken and formed simultaneously, or a stepwise mechanism involving one or more intermediates.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to connect the chemical structure of a molecule with its biological activity or chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to create mathematical models that correlate the chemical properties of a series of compounds with their activities. iosrjournals.org While specific QSAR studies focused solely on this compound are not prevalent in the public domain, the principles of QSAR can be applied to understand how structural modifications would impact its properties.

A hypothetical QSAR study on a series of analogs of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties.

| Descriptor Category | Examples | Relevance |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molecular volume, Surface area | Relate to the size and shape of the molecule, affecting how it fits into a receptor or active site. |

| Hydrophobic | LogP (partition coefficient) | Describes the molecule's affinity for fatty versus aqueous environments, crucial for drug absorption and distribution. |

By systematically creating a library of related compounds with variations in the cyclopropyl, methoxy, or other parts of the butanone structure, and measuring their activity, a QSAR model could be developed. Such a model would take the form of an equation that could then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby streamlining the process of discovering molecules with desired properties. mdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA) of this compound

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used in computational chemistry to correlate the biological activity of a set of molecules with their 3D spatial properties. nih.gov This technique is instrumental in understanding the interaction between a ligand and its receptor, thereby guiding the design of new compounds with enhanced activity. While specific CoMFA studies on this compound are not publicly available, the methodology can be theoretically applied to understand its structure-activity relationships, assuming a relevant biological activity is identified.

The fundamental principle of CoMFA involves the generation of a quantitative model by statistically correlating the known biological activities of a series of compounds with their calculated steric and electrostatic fields. nih.govresearchgate.net The process begins with the construction of 3D models of the molecules of interest and their subsequent alignment based on a common structural feature or a pharmacophore hypothesis. mdpi.com For a hypothetical study of this compound and its analogs, the cyclopropyl ketone moiety could serve as a common scaffold for alignment.

Once aligned, the molecules are placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecules and a probe atom (typically a sp3 carbon atom with a +1 charge) are calculated using a force field. researchgate.net These calculated energy values constitute the independent variables in the subsequent statistical analysis.

The biological activity data (e.g., IC50 or Ki values), expressed as their negative logarithm (pIC50 or pKi), serve as the dependent variables. youtube.com Partial Least Squares (PLS) regression is then employed to derive a mathematical equation that relates the variations in the steric and electrostatic fields to the variations in biological activity. The predictive power of the resulting CoMFA model is rigorously validated using both internal and external validation techniques.

The results of a CoMFA study are typically visualized as 3D contour maps. These maps highlight regions in space where modifications to the steric and electrostatic properties of the molecules are predicted to either increase or decrease biological activity. For instance, a contour map might indicate that a bulky substituent at a specific position on the cyclopropyl ring of this compound would be beneficial for its activity, while a region of positive electrostatic potential near the methoxy group might be detrimental. This information provides invaluable guidance for the rational design of novel, more potent analogs.

To illustrate a hypothetical CoMFA application, consider a dataset of analogs of this compound with varying substituents and their corresponding biological activities.

Hypothetical Data for CoMFA Study of this compound Analogs

| Compound | R1 (at C4) | R2 (at C1) | Biological Activity (IC50, nM) | pIC50 |

|---|---|---|---|---|

| 1 (Parent) | Methoxy | Methyl | 150 | 6.82 |

| Analog A | Ethoxy | Methyl | 120 | 6.92 |

| Analog B | Methoxy | Ethyl | 200 | 6.70 |

| Analog C | Hydroxy | Methyl | 350 | 6.46 |

| Analog D | Methoxy | Phenyl | 80 | 7.10 |

| Analog E | Isopropoxy | Methyl | 180 | 6.74 |

Application of In Silico Tools for Synthetic Design and Optimization of this compound

In silico tools have become indispensable in modern organic synthesis, offering the ability to predict and evaluate synthetic routes before any experimental work is undertaken. nih.gov These computational approaches can save significant time and resources by identifying potential challenges and suggesting optimized reaction conditions. For a molecule like this compound, various in silico tools can be employed to design and refine its synthesis.

Retrosynthetic analysis software can be utilized to propose multiple disconnection strategies for the target molecule. These programs use extensive databases of chemical reactions and transformation rules to work backward from the target structure to readily available starting materials. For this compound, a retrosynthetic analysis might suggest several potential pathways.

Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms of key steps in the proposed syntheses. orientjchem.org For instance, the transition state energies for a nucleophilic addition or an oxidation reaction can be calculated to predict the reaction kinetics and the likelihood of side product formation. orientjchem.orgresearchgate.net This level of detail allows for the optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of the desired product.

In silico tools can also aid in the selection of appropriate reagents and catalysts. mdpi.com By modeling the interaction between the substrate and various catalysts, it is possible to identify the most effective catalyst for a particular transformation, potentially leading to milder reaction conditions and improved efficiency.

A hypothetical comparison of two potential synthetic routes for this compound, designed and evaluated using in silico tools, is presented below.

Hypothetical In Silico Evaluation of Synthetic Routes to this compound

| Parameter | Route 1: Grignard-based | Route 2: Oxidation-based |

|---|---|---|

| Key Reaction | Grignard addition of cyclopropylmagnesium bromide to 4-methoxyacetoacetate | Oxidation of 4-cyclopropyl-4-methoxybutan-2-ol |

| Starting Materials | Cyclopropyl bromide, magnesium, 4-methoxyacetoacetate | 4-Cyclopropyl-4-methoxybutan-2-ol |

| Predicted Yield | Moderate to high | High |

| Potential Side Reactions | Enolization of the ester, over-addition | Over-oxidation to carboxylic acid |

| In Silico Optimization | Modeling of reaction temperature and solvent to minimize side reactions | Screening of various oxidizing agents for selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.